boc-Cysteinol(pmebzl)
Overview
Description
Cysteine derivatives play vital roles in various physiological, pathological processes, and synthetic applications, particularly in peptide synthesis. The tert-butoxycarbonyl (Boc) group is a common protecting group used in peptide synthesis to protect amino acids like cysteine during the synthetic process.
Synthesis Analysis
The synthesis of BODIPY-based fluorescent probes and other cysteine derivatives involves multi-step reactions. For instance, BODIPY derivatives are synthesized by attaching cyano and bromine moieties to the 8-diphenylaminophenyl substituent of BODIPY, followed by reactions with p-aminothiophenol under basic conditions (Qing Wang et al., 2018). Similarly, S-phenylacetamidomethyl-L-cysteine (Phacm) is synthesized for use in Boc and Fmoc solid-phase peptide synthesis strategies (M. Royo et al., 1995).
Molecular Structure Analysis
The molecular structure of cysteine derivatives can be complex and varied. For example, the crystal structure of N-(t-butoxycarbonyl)-L-alanyl-S-benzyl-L-cysteine methyl ester has been determined, revealing molecules packed in a parallel-pleated sheet arrangement stabilized by N–H···O hydrogen bonds (N. Sukumar et al., 1994).
Chemical Reactions and Properties
Cysteine derivatives undergo a variety of chemical reactions, showcasing diverse chemical properties. For instance, Boc-Cys(S-Pyr)-OH facilitates the formation of unsymmetrical disulfide bonds, playing a crucial role in the synthesis of peptides with complex structures (H. Huang & R. I. Carey, 2009).
Physical Properties Analysis
The physical properties of cysteine derivatives, such as solubility, melting point, and stability, are essential for their application in synthesis and biological studies. However, specific data on these properties for "boc-Cysteinol(pmebzl)" was not directly found, indicating the need for experimental determination in a laboratory setting.
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, protective group stability, and side reactions, are crucial for the successful application of cysteine derivatives in synthetic chemistry and biological research. For example, the stability of the protective groups and the reactivity of the sulfhydryl function are critical for the synthesis and application of cysteine derivatives in peptide synthesis (Markus Muttenthaler et al., 2015).
Scientific Research Applications
Protease Inhibitors and Virulence Factors
One study focused on the role of a conserved cysteine protease expressed by Streptococcus pyogenes, which is an important virulence factor. The inactivation of this protease led to decreased resistance to phagocytosis and impaired dissemination to organs, highlighting the critical role of cysteine proteases in bacterial pathogenicity (Lukomski et al., 1998).
Novel Peptide Synthesis Methods
Another study introduced boc-, Fmoc- and Cbz-protected isocysteine building blocks prepared from thiomalic acid. This facilitated the chemoselective ligation of peptide fragments in water, demonstrating the utility of boc-protected isocysteine in peptide synthesis (Dose & Seitz, 2004).
Recombinant Protein Production
Research on granzyme B, a serine protease involved in apoptosis, utilized boc-protected amino acids for studying the enzyme's activity and production in yeast. This work has implications for understanding the molecular mechanisms of immune responses (Pham et al., 1998).
Solid-Phase Peptide Synthesis
The development of new derivatives for solid-phase peptide synthesis, such as the S-2-(2,4-dinitrophenyl)ethyl-L-cysteine, compatible with boc/Bzl strategy, has advanced the field of peptide chemistry, allowing for the efficient synthesis of peptides with free thiol groups or disulfide bridges (Royo et al., 1992).
Drug Delivery Systems
A study on poly(amidoamine) dendrimer-drug conjugates explored the use of disulfide linkages for intracellular drug delivery, aiming to improve the efficacy of therapeutic agents like N-acetyl cysteine (NAC) through enhanced release kinetics. This research has potential applications in treating neuroinflammation and related disorders (Kurtoglu et al., 2009).
Safety And Hazards
The safety data sheet for boc-Cysteinol(pmebzl) indicates that it is classified for acute toxicity, oral (Category 4), H302 . Precautions for safe handling include washing thoroughly after handling, avoiding contact with eyes, skin, and clothing, avoiding ingestion and inhalation, and avoiding prolonged or repeated exposure .
properties
IUPAC Name |
tert-butyl N-[(2S)-1-hydroxy-3-[(4-methylphenyl)methylsulfanyl]propan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3S/c1-12-5-7-13(8-6-12)10-21-11-14(9-18)17-15(19)20-16(2,3)4/h5-8,14,18H,9-11H2,1-4H3,(H,17,19)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZBJMHSOZAQBJ-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCC(CO)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CSC[C@H](CO)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501111350 | |
Record name | Carbamic acid, [1-(hydroxymethyl)-2-[[(4-methylphenyl)methyl]thio]ethyl]-, 1,1-dimethylethyl ester, (S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501111350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
boc-Cysteinol(pmebzl) | |
CAS RN |
129397-85-9 | |
Record name | Carbamic acid, [1-(hydroxymethyl)-2-[[(4-methylphenyl)methyl]thio]ethyl]-, 1,1-dimethylethyl ester, (S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129397-85-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, [1-(hydroxymethyl)-2-[[(4-methylphenyl)methyl]thio]ethyl]-, 1,1-dimethylethyl ester, (S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501111350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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